Tocopherol calcium succinate

Descripción general

Descripción

Tocopherol calcium succinate is a derivative of tocopherol, which is a form of vitamin E. This compound combines the antioxidant properties of tocopherol with the stability and bioavailability enhancements provided by calcium succinate. Tocopherol is known for its role in protecting cells from oxidative damage, while calcium succinate aids in the compound’s stability and absorption in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of tocopherol calcium succinate typically involves the esterification of tocopherol with succinic acid, followed by the reaction with a calcium compound. The process can be summarized as follows:

Esterification: Tocopherol is reacted with succinic acid in the presence of a catalyst to form tocopherol succinate.

Salt Formation: The tocopherol succinate is then reacted with a calcium compound, such as calcium hydroxide or calcium carbonate, to form this compound.

Industrial Production Methods: Industrial production of this compound often involves a two-step process:

Initial Esterification: Tocopherol is esterified with succinic acid to form tocopherol succinic acid.

Calcium Salt Formation: The tocopherol succinic acid is then reacted with a calcium compound to form this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an antioxidant by donating electrons to neutralize free radicals.

Reduction: The compound can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as ascorbic acid can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Tocopherol quinone and other oxidized derivatives.

Reduction: Reduced forms of tocopherol.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Tocopherol calcium succinate has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.

Biology: Studied for its role in protecting cells from oxidative damage and its potential in reducing oxidative stress-related diseases.

Medicine: Investigated for its potential in treating conditions related to vitamin E deficiency, cardiovascular diseases, and certain types of cancer.

Industry: Utilized in the food industry as a preservative to enhance the shelf life of products by preventing oxidation

Mecanismo De Acción

The mechanism of action of tocopherol calcium succinate involves its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The compound also interacts with various molecular targets, including lipid membranes, proteins, and DNA, to protect them from oxidative stress. The calcium component enhances the stability and bioavailability of the compound, ensuring its effective absorption and utilization in the body .

Comparación Con Compuestos Similares

Alpha-Tocopherol: The most common form of vitamin E, known for its potent antioxidant properties.

Gamma-Tocopherol: Another form of vitamin E with unique antioxidant capabilities.

Tocotrienols: Related compounds with similar antioxidant properties but different chemical structures.

Uniqueness of Tocopherol Calcium Succinate: this compound stands out due to its enhanced stability and bioavailability compared to other forms of tocopherol. The addition of the calcium succinate moiety not only improves its absorption but also provides additional health benefits associated with calcium .

Actividad Biológica

Tocopherol calcium succinate is a synthetic derivative of vitamin E, specifically designed to enhance its bioavailability and efficacy. This compound exhibits significant biological activities, particularly in antioxidant defense, cellular protection, and potential therapeutic applications in various diseases. This article will explore its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its ability to scavenge free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. Its primary mechanism involves:

- Antioxidant Activity : this compound acts as an antioxidant by reducing oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders.

- Cell Signaling Modulation : The compound influences cell signaling pathways associated with inflammation and apoptosis. It modulates the activity of protein kinase C (PKC), which plays a crucial role in cell proliferation and differentiation .

Antioxidant Properties

This compound demonstrates powerful antioxidant properties. It effectively reduces lipid peroxidation and protects against oxidative stress-induced cellular damage. Studies show that it can enhance the intracellular levels of alpha-tocopherol, especially in calcium-deficient environments, thus contributing to cellular health .

Cellular Protection

Research indicates that this compound protects hepatocytes from chemical-induced toxicity. In vitro studies reveal that it provides significant protection against hepatocyte injury under physiological calcium conditions, suggesting its role in maintaining cellular integrity during oxidative stress .

Anti-Cancer Potential

This compound has been investigated for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells while protecting normal cells from adverse effects. Preclinical studies suggest that this compound may enhance the efficacy of conventional cancer therapies such as radiation and chemotherapy .

Research Findings

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : These studies demonstrate that this compound inhibits the growth of various cancer cell lines while promoting apoptosis. For instance, it has been shown to decrease the proliferation of colon cancer cells significantly .

- In Vivo Studies : Animal models have illustrated that this compound can reduce tumor growth in transgenic mice models of prostate cancer, highlighting its potential as an adjunct therapy in cancer treatment .

Case Studies

- Hepatocyte Protection : A study focusing on isolated hepatocytes revealed that this compound supplementation resulted in higher intracellular alpha-tocopherol levels compared to controls, indicating enhanced antioxidant capacity under low-calcium conditions .

- Cancer Treatment Synergy : In a clinical setting, this compound was administered alongside chemotherapeutic agents, resulting in improved outcomes in tumor reduction compared to chemotherapy alone .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

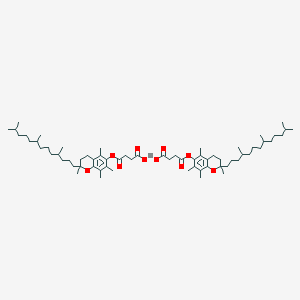

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKBRBCVWVLFHH-QAKUKHITSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H106CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1099.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-85-8, 14638-18-7 | |

| Record name | Tocopherol calcium succinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol calcium succinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the subject of the research paper?

A1: The research paper focuses on the chemical synthesis of tocopherol calcium succinate [].

Q2: Does the paper provide information on the properties or applications of this compound?

A2: Unfortunately, the abstract does not elaborate on the properties, applications, or characterization of this compound. It solely focuses on the synthesis process [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.